2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives Exhibiting Anti-inflammatory Activity : Research by Labanauskas et al. (2004) involved the synthesis of S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols and their derivatives, exhibiting anti-inflammatory activity. This demonstrates the potential for derivatives of this class to be developed for anti-inflammatory purposes (Labanauskas et al., 2004).
Novel Synthesis Approaches : A study by Wurfer and Badea (2021) described the synthesis of new compounds through alkylation, leading to novel ketones and secondary alcohols. This work underscores the versatility of synthetic approaches for crafting molecules with potential therapeutic value (Wurfer & Badea, 2021).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. This research indicates the potential for such compounds in developing treatments for oxidative stress and cancer (Tumosienė et al., 2020).
Antimicrobial Activities : Nagamani et al. (2018) synthesized novel derivatives and evaluated their antimicrobial activity, suggesting the potential application of such compounds in combating microbial infections (Nagamani et al., 2018).
Antifungal Activity of Triazolylindole Derivatives : Singh and Vedi (2014) synthesized triazolylindole derivatives and evaluated them for antifungal activity. This research highlights the potential utility of these compounds in antifungal drug development (Singh & Vedi, 2014).
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-19-12-10-17(11-13-19)24(31)16-34-26-29-28-25(22-15-27-23-9-4-3-8-21(22)23)30(26)18-6-5-7-20(14-18)33-2/h3-15,27H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDNNCGVXTVDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.